2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Description
2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H21Cl2N3O2S and its molecular weight is 474.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a benzimidazole core are often used as antiparasitic agents. They bind to the protein tubulin, inhibiting its polymerization, which disrupts microtubule formation and results in energy depletion of the parasite .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the benzimidazole ring and the sulfonamide group could play a crucial role in these interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. If it targets tubulin, it would affect cell division and other microtubule-dependent processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, permeability, stability, and metabolic susceptibility would influence its bioavailability .
Result of Action
The cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits tubulin polymerization, it could lead to cell cycle arrest and cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-20(28)10-15(2)16(3)22(23)27-31(29,30)21-11-18(24)8-9-19(21)25/h4-11,13,27H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHZASNVPOAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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